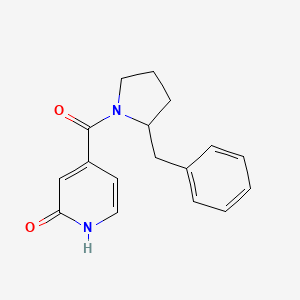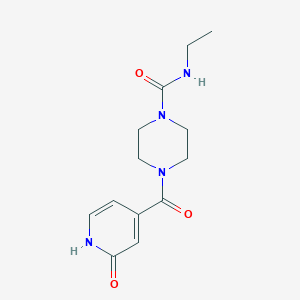
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BP-1-102 and is known for its ability to inhibit the activity of certain enzymes in the body.
科学的研究の応用
BP-1-102 has been studied for its potential applications in a variety of scientific research fields. One area of research involves its use as a tool to study the function of certain enzymes in the body. BP-1-102 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to study the role of PARP in various cellular processes.
Another area of research involves the use of BP-1-102 in cancer research. PARP inhibitors like BP-1-102 have been shown to be effective in the treatment of certain types of cancer, such as ovarian and breast cancer. Research is ongoing to determine the potential of BP-1-102 as a cancer treatment.
作用機序
BP-1-102 works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. BP-1-102 specifically targets the catalytic domain of PARP enzymes, preventing them from functioning properly.
Biochemical and Physiological Effects:
BP-1-102 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP activity, BP-1-102 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using BP-1-102 in lab experiments is its specificity for PARP enzymes. This allows researchers to study the function of PARP enzymes without affecting other cellular processes. However, one limitation of using BP-1-102 is its potential toxicity. BP-1-102 has been shown to be toxic to certain types of cells, and care must be taken when using it in lab experiments.
将来の方向性
There are several potential future directions for research on BP-1-102. One area of research involves the development of more potent PARP inhibitors. Another area of research involves the use of BP-1-102 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research is ongoing to determine the potential of BP-1-102 in the treatment of other diseases, such as neurodegenerative disorders.
合成法
BP-1-102 can be synthesized using a variety of methods. One common method involves the reaction of 2-acetylpyridine with benzylamine in the presence of acetic acid and hydrogen peroxide. This reaction yields the desired product, which can then be purified using column chromatography.
特性
IUPAC Name |
4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-12-14(8-9-18-16)17(21)19-10-4-7-15(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,15H,4,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTYZYOUGEIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=O)NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-chloropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629204.png)


![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)

![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)

